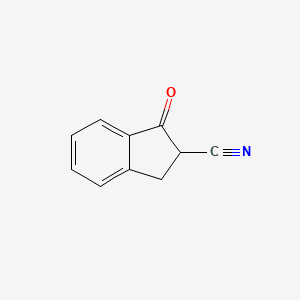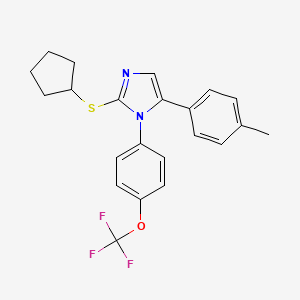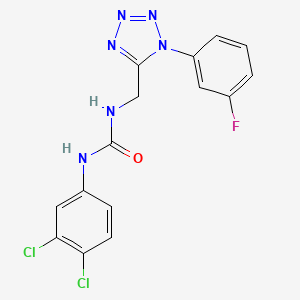
3-methyl-8-(4-methylpiperidin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-methyl-8-(4-methylpiperidin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione" is a derivative of the purine-2,6-dione class, which is known for its diverse biological activities. The purine scaffold is a recurrent motif in pharmaceutical chemistry, often associated with a wide range of therapeutic properties, including analgesic, anti-inflammatory, and inhibitory activities against various enzymes such as dipeptidyl peptidase IV (DPP-IV) . The presence of a 4-methylpiperidinyl group suggests potential interactions with biological targets, possibly influencing the central nervous system, as seen in other compounds with similar structures .
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step reactions, starting from simpler purine precursors. For instance, the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with various substituents at the N-1 and N-7 positions has been reported, which involves characterizing the compounds using NMR and ESI MS data . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied, such as intramolecular alkylation and subsequent modifications to introduce the desired substituents .
Molecular Structure Analysis
X-ray diffraction methods are commonly used to analyze the molecular structure of purine derivatives. For example, the spontaneous resolution of Methyprylon into its optical isomers and the investigation of mixed crystals using X-ray structure analysis provide insights into the molecular shape and occupation factors of asymmetric sites . Similarly, the crystal structure of related compounds can reveal the conformation of molecules, the type of interactions present, and the orientation of substituents, which are crucial for understanding the binding to biological targets .
Chemical Reactions Analysis
Purine derivatives undergo various chemical reactions, including ionization and methylation. The ionization of purine-6,8-diones depends on the substituents present, with anions typically forming by proton loss from position 9. Methylation reactions are influenced by steric factors, with methylation of monoanions and dianions following the sequence of proton attachment . These reactions are essential for modifying the biological activity and pharmacokinetic properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. The introduction of different substituents can modify the affinity for receptors, as seen in the case of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, which exhibit a range of activities at serotoninergic and dopaminergic receptors . The crystal packing, hydrogen bonding, and electrostatic and dispersion energy contributions are key factors that determine the stability and interactions of these molecules . These properties are crucial for the design of new materials and for understanding the pharmacodynamics of the compounds.
properties
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-8-11-24(12-9-14)19-21-17-16(18(26)22-20(27)23(17)2)25(19)13-10-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOUJXQCMHZXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)




![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)

![N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2529379.png)
![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)
![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)

![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)